2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide
Overview
Description
Scientific Research Applications
Material Science and Chemistry
- Supramolecular Architectures: A study focused on the synthesis of novel pyridine-based hydrazone derivatives, including derivatives of 2-[(5-Bromopyridin-3-yl)oxy]acetohydrazide. These compounds were analyzed for their non-linear optical properties, molecular orbitals, and natural bond orbitals. The research highlighted the importance of non-covalent directional interactions in materials architecture (Khalid et al., 2021).
Pharmacology
Cytotoxic Activity Against Cancer
Derivatives of this compound were synthesized and evaluated for their anticancer properties. The compounds exhibited promising cytotoxic effects against human breast cancer cells, with one compound showing significant effectiveness (Al Shareef, 2020).
Antimicrobial and Antifungal Properties
Other studies have investigated the antimicrobial and antifungal activities of various acetohydrazide derivatives. These compounds demonstrated effectiveness against a range of pathogenic strains, highlighting their potential as antimicrobial agents (Turan-Zitouni et al., 2013).
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3O2/c8-5-1-6(3-10-2-5)13-4-7(12)11-9/h1-3H,4,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPKZCNFQJQQQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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